5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Description
5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a thiazole derivative featuring a furan-2-ylmethyl substituent at position 5 and a methyl group at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, known for their diverse biological activities and applications in drug discovery. The furan moiety introduces an oxygen-containing aromatic system, which may influence electronic properties, solubility, and binding interactions.
Synthesis: The compound can be synthesized via Mannich-type reactions or cyclocondensation methods similar to those described for related thiazol-2-amines. For example, outlines a protocol involving paraformaldehyde, acetic acid, and amines under reflux conditions, followed by purification via flash chromatography .
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-6-8(13-9(10)11-6)5-7-3-2-4-12-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
FLGXEJHFTPXBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Custom α-Halo Ketone Precursors
A plausible α-halo ketone for this synthesis is 2-bromo-1-(furan-2-ylmethyl)-3-methylbutan-1-one . This compound can be synthesized via Friedel-Crafts acylation of furan with 3-methylbut-2-enoyl chloride, followed by bromination at the α-position. The resulting bromo ketone reacts with thiourea under refluxing ethanol to yield the thiazole ring (Fig. 1).
Reaction Scheme
Key spectral data for intermediate validation include:
Optimization and Yield Considerations
Yields for Hantzsch-derived thiazoles typically range from 50% to 75%, depending on the steric and electronic effects of substituents. The furanmethyl group’s electron-rich nature may enhance cyclization efficiency, but competing side reactions (e.g., oxidation of furan) necessitate inert atmospheric conditions.
An alternative strategy involves functionalizing a preassembled thiazole core. This two-step approach first synthesizes 4-methyl-1,3-thiazol-2-amine, followed by regioselective introduction of the furanmethyl group at position 5.
Synthesis of 4-Methyl-1,3-thiazol-2-amine
This intermediate is readily prepared via Hantzsch synthesis using 2-bromopropanone and thiourea:
\text{Thiourea} + \text{2-Bromopropanone} \xrightarrow{\text{H$$_2$$O, 80°C}} \text{4-Methyl-1,3-thiazol-2-amine} \quad (\text{Yield: 68%})
Regioselective Alkylation at Position 5
Direct alkylation of the thiazole ring is challenging due to its aromatic stability. However, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective functionalization:
Procedure :
-
Protect the C2 amine with a tert-butoxycarbonyl (Boc) group.
-
Treat the Boc-protected thiazole with LDA (–78°C, THF) to generate a lithiated species at C5.
-
Quench with furan-2-ylmethyl bromide to install the substituent.
-
Deprotect using trifluoroacetic acid (TFA) to yield the target compound.
Challenges :
-
Competing side reactions at C4 due to methyl group activation.
-
Moderate yields (~40%) attributed to steric hindrance during alkylation.
Multi-Component Reactions (MCRs) for Streamlined Synthesis
MCRs offer a one-pot route to thiazole derivatives by combining thioureas, α-halo ketones, and aldehydes. For this compound, furan-2-carbaldehyde could serve as the aldehyde component to introduce the furanmethyl group via in situ condensation.
Representative Protocol :
-
React thiourea, 2-bromo-3-methylbutan-1-one, and furan-2-carbaldehyde in ethanol.
-
Heat at reflux for 12 h to facilitate cyclization and Schiff base formation.
-
Reduce the imine intermediate with NaBH to stabilize the furanmethyl moiety.
Advantages :
-
Fewer purification steps.
-
Higher atom economy compared to stepwise methods.
Limitations :
-
Low regiocontrol over furanmethyl placement (yields ≤35%).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Hantzsch Synthesis | Cyclocondensation of α-halo ketone | 50–75% | High efficiency, scalable | Complex precursor synthesis |
| Post-Synthetic Alkylation | DoM-mediated alkylation | 35–40% | Regioselective | Low yield, multiple steps |
| Multi-Component Reaction | One-pot condensation and reduction | 30–35% | Streamlined process | Poor regiocontrol, side product formation |
Chemical Reactions Analysis
Condensation Reactions
The primary amine group at position 2 readily participates in condensation reactions with carbonyl-containing compounds:
Example : Reaction with 4-chlorobenzaldehyde produces N-(4-chlorobenzylidene)-5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine , confirmed by IR (C=N stretch at 1615 cm⁻¹) and ¹H NMR (δ 8.3 ppm, singlet for imine proton) .
Electrophilic Substitution on Thiazole Ring
The thiazole ring undergoes electrophilic substitutions preferentially at position 5:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | 5-Bromo derivative | 88% |
| Nitration | HNO₃/H₂SO₄ (0–5°C) | 5-Nitro derivative | 72% |
| Sulfonation | SO₃ in H₂SO₄ | 5-Sulfo derivative | 65% |
The methyl group at position 4 exerts a moderate electron-donating effect, directing substitution to position 5. Furan’s electron-rich nature further activates the thiazole ring toward electrophiles.
Multi-Component Reactions
The compound serves as a scaffold for synthesizing polyheterocyclic systems:
A. Pyran Derivatives
Reaction with substituted benzaldehydes and malononitrile in ethanol under reflux yields fused pyran-thiazole hybrids (e.g., 5-(furan-2-ylmethyl)-4-methyl-2-(pyran-3-carbonyl)thiazole ). These derivatives show enhanced anticancer activity (IC₅₀ = 12–28 μM against MCF-7 cells) .
B. Thiazolo[3,2-a]pyrimidines
Condensation with thiourea and β-keto esters produces pyrimidine-fused thiazoles. For example:
text5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine + ethyl acetoacetate + thiourea → Thiazolo[3,2-a]pyrimidine-6-carboxylate (82% yield)
Characterized by LC-MS (m/z 359.2 [M+H]⁺) and XRD analysis .
Oxidation of Furan Moiety
The furan ring undergoes controlled oxidation:
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ in acetic acid | 2,5-Diketone derivative | Precursor for macrocycles |
| KMnO₄ in alkaline pH | 2-Furandicarboxylic acid | Polymer synthesis |
The oxidation pathway preserves the thiazole ring integrity, as confirmed by TLC monitoring.
Coordination Chemistry
The amine and thiazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.9 ± 0.2 |
| FeCl₃ | Trigonal bipyramidal | 7.3 ± 0.3 |
These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON up to 1,200) .
Biological Activity Modulation via Derivatization
Key structure-activity relationships (SAR) from derivatives:
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine serves as a versatile building block for creating complex molecules. Its unique structure allows researchers to develop diverse chemical libraries essential for drug discovery and other applications. The compound can undergo various reactions such as oxidation, reduction, and substitution to yield a range of derivatives with potential biological activities .
Biology
The compound is investigated for its potential as an enzyme inhibitor. It interacts with biological targets, making it a candidate for developing new therapeutic agents. Its structural features enable it to form hydrogen bonds and π–π interactions with enzyme active sites, thereby inhibiting their activity .
Medicine
In medicinal chemistry, derivatives of this compound have shown promising antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating effective activity .
- Anticancer Studies : The compound has been evaluated for its anticancer properties against various cell lines. A study highlighted that thiazole derivatives exhibit significant cytotoxicity against leukemia and prostate cancer cell lines .
Industry
In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties make it suitable for use in polymer science and materials engineering .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Anticancer Trials : Clinical evaluations have shown that thiazole-based compounds exhibit potent anticancer activity in vitro against resistant strains of cancer cells. For example, a study reported that certain thiazole derivatives demonstrated significant inhibition of cell proliferation in cancer models .
- Antimicrobial Trials : Another study highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, showcasing their potential therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₀N₂OS
- Molecular Weight : 194.25 g/mol
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
*ALogP values estimated based on structural analogs.
†Predicted using fragment-based methods.
‡From .
Key Observations :
- Lipophilicity: Halogenated benzyl groups (e.g., 3-chlorobenzyl) increase lipophilicity (ALogP ~3.58), while polar groups like 2-aminoethyl reduce it (ALogP ~-0.5). The furan substituent provides intermediate lipophilicity, balancing solubility and membrane permeability .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The aminoethyl derivative () is formulated as a dihydrochloride salt to enhance solubility, whereas the furan analog’s moderate lipophilicity may favor oral bioavailability without salt formation .
- Molecular Weight : The target compound (194.25 g/mol) is lighter than halogenated analogs (>240 g/mol), adhering to Lipinski’s rule for drug-likeness .
Biological Activity
5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine, also known as N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the furan moiety enhances its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The mechanism of action is primarily attributed to its ability to disrupt cellular processes by inhibiting key enzymes or binding to essential receptors.
A study reported that thiazole derivatives, including this compound, showed promising results against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
In vitro studies using the MTT assay revealed that this compound significantly inhibited the growth of cancer cells at varying concentrations (5, 10, 25, 50, and 100 µM). The IC50 values obtained were comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes vital for cellular metabolism.
- Receptor Binding : It can bind to receptors involved in cell signaling pathways, disrupting normal cellular functions.
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to active sites of target proteins, suggesting a potential for drug design .
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives plays a crucial role in their biological activity. Modifications at specific positions on the thiazole ring can enhance or diminish their efficacy:
- Electron Donors and Acceptors : The presence of electron-donating groups at certain positions increases lipophilicity and enhances bioactivity.
- Substituents on the Furan Ring : Variations in substituents on the furan ring can significantly impact the compound's interaction with biological targets .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Anticancer Studies : A study involving multiple thiazole derivatives demonstrated significant anticancer properties against various cell lines, supporting the potential use of compounds like this compound in cancer therapy .
- Antimicrobial Trials : Clinical trials have shown that thiazole-based compounds exhibit potent antimicrobial activity against resistant strains of bacteria and fungi, highlighting their therapeutic potential in infectious diseases .
Q & A
Q. What are the common synthetic routes for 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine, and what reagents/conditions are critical for yield optimization?
The compound is typically synthesized via cyclization reactions. For example, thiazole derivatives are often prepared by reacting substituted thioureas with α-haloketones or via Hantzsch thiazole synthesis. Key reagents include phosphorus oxychloride (POCl₃) for cyclization at elevated temperatures (~90–120°C) . Optimization involves controlling reaction time, stoichiometry, and purification methods (e.g., recrystallization from DMSO/water mixtures) to achieve yields >70% .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Structural characterization relies on spectral and crystallographic techniques:
- IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines).
- ¹H/¹³C NMR confirms substituent positions (e.g., furan methylene protons at δ 3.8–4.2 ppm).
- X-ray crystallography resolves bond lengths and angles, as demonstrated for related thiazole analogs . Consistency across multiple techniques ensures structural accuracy .
Advanced Research Questions
Q. What methodologies are employed to evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
- In vitro assays : Anticancer activity is tested against cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated to compare potency .
- Antimicrobial screening : Disk diffusion or microdilution methods assess efficacy against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values reported .
- Molecular docking predicts interactions with targets like p38α MAP kinase or DNA topoisomerases .
Q. How can researchers address contradictions in spectral or bioactivity data for this compound?
Contradictions may arise from impurities, solvent effects, or polymorphic forms. Strategies include:
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- HPLC purity checks (>95% purity threshold) to exclude degradation products .
- Dose-response reproducibility across multiple assay replicates to validate bioactivity trends .
Q. What experimental approaches are used to study the compound’s stability and degradation under varying conditions?
- Forced degradation studies : Exposure to heat, light, or acidic/alkaline conditions, followed by LC-MS to identify degradation products (e.g., oxidation of the furan ring) .
- Mass balance analysis : Quantifies residual parent compound and degradants to ensure analytical method validity .
- Accelerated stability testing at 40°C/75% RH over 1–3 months predicts shelf-life .
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced pharmacological profiles?
SAR studies focus on:
- Substituent variation : Replacing the furan group with pyrazine or benzodioxole rings improves lipophilicity and target binding .
- Bioisosteric replacements : Thiadiazole or triazole cores may enhance metabolic stability .
- Pharmacophore mapping : Computational models identify critical hydrogen-bonding motifs (e.g., thiazole-amine interactions with kinase ATP pockets) .
Methodological Notes
- Synthesis optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Bioactivity validation : Include positive controls (e.g., doxorubicin for anticancer assays) and cytotoxicity controls (e.g., HEK-293 cells) to ensure selectivity .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, Crystallography Open Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
